molecular formula C17H27N3O4S B4479609 1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4479609
M. Wt: 369.5 g/mol
InChI Key: LBPFSXSQTLOTQH-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the methanesulfonyl group, and subsequent functionalization to introduce the carboxamide group. Common reagents used in these steps include methanesulfonyl chloride, piperidine, and various amines and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amines .

Scientific Research Applications

1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(4-methoxy-N-methylanilino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-19(15-4-6-16(24-2)7-5-15)13-10-18-17(21)14-8-11-20(12-9-14)25(3,22)23/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFSXSQTLOTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
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1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
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1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
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1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-METHANESULFONYL-N-{2-[(4-METHOXYPHENYL)(METHYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE

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